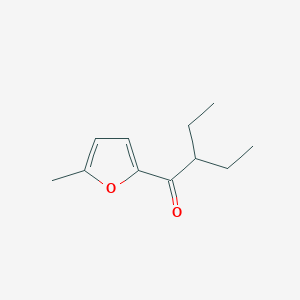

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

CAS No.:

Cat. No.: VC19206417

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O2 |

|---|---|

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 2-ethyl-1-(5-methylfuran-2-yl)butan-1-one |

| Standard InChI | InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3 |

| Standard InChI Key | JDVBTKGMHDKONC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)C(=O)C1=CC=C(O1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 5-position with a methyl group () and at the 2-position with a 2-ethylbutanone moiety (). The IUPAC name, 2-ethyl-1-(5-methylfuran-2-yl)butan-1-one, reflects this structure . Key spectral data, including its mass spectrum (electron ionization) and gas chromatography retention indices, have been cataloged by the National Institute of Standards and Technology (NIST) .

Table 1: Key Physicochemical Properties

Spectroscopic and Chromatographic Data

The compound’s gas chromatography (GC) retention indices on polar columns such as CP-WAX 57CB range from 1,695 to 1,712, depending on temperature programs . Its electron ionization mass spectrum (EI-MS) shows a base peak at 43 () and molecular ion peaks at 152 () .

Synthesis and Manufacturing

Synthetic Routes

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is synthesized via:

-

Friedel-Crafts Acylation: Reaction of 5-methylfuran with 2-ethylbutanoyl chloride in the presence of Lewis acid catalysts (e.g., ) .

-

Oxidative Coupling: Catalytic oxidation of 5-methylfurfural derivatives under controlled conditions, as observed in fuel additive research .

-

Biochemical Pathways: Microbial oxidation of furanic precursors in flavor-producing organisms, though this method is less industrially scalable .

Industrial-Scale Production Challenges

Side reactions, such as the formation of dimers (e.g., 4,4-bis(5-methylfuran-2-yl)butan-2-one) and oxidative byproducts (e.g., 4-oxopentanoic acid), necessitate precise control of reaction parameters . Purification typically involves fractional distillation or preparative GC .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound contributes to roasted, caramel-like aromas in food products. The European Food Safety Authority (EFSA) classifies it under FGE.13Rev3 as a flavoring agent with a moderate estimated intake (MSDI: 0.01–0.1 μg/kg/day) . Its sensory threshold in air is 0.2–0.5 ppb, making it effective at low concentrations .

Materials Science

In polymer chemistry, it serves as a precursor for furan-based resins with applications in biodegradable plastics. Its ketone group enables cross-linking via Schiff base reactions .

Biomedical Research

Preliminary studies identify structural analogs as volatile organic compounds (VOCs) in hepatocellular carcinoma (HCC) biomarkers, though the compound itself remains under investigation .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume